molecular formula C21H21N3O2 B12150722 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide

Cat. No.: B12150722
M. Wt: 347.4 g/mol
InChI Key: GOJFHJOEHCCQKX-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide is a synthetic organic compound that features an indole moiety, a piperidine ring, and a benzamide group

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]benzamide

InChI

InChI=1S/C21H21N3O2/c25-20(15-6-2-1-3-7-15)23-16-10-12-24(13-11-16)21(26)18-14-22-19-9-5-4-8-17(18)19/h1-9,14,16,22H,10-13H2,(H,23,25)

InChI Key

GOJFHJOEHCCQKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions to introduce various substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.

    Medicine: It is explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various protein targets, modulating their activity. The piperidine ring and benzamide group contribute to the compound’s overall binding affinity and specificity. These interactions can influence cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]methanamide: Features a methanamide group.

    N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]propionamide: Contains a propionamide group.

Uniqueness

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide is unique due to its specific combination of the indole, piperidine, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article examines the compound's biological activity, including its mechanisms, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features an indole moiety, a piperidine ring, and a benzamide group. Its molecular formula is C21H21N3O2C_{21}H_{21}N_{3}O_{2} with a molecular weight of 347.4 g/mol. The structural characteristics contribute to its unique biological properties.

PropertyValue
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
IUPAC NameN-[1-(1H-indole-3-carbonyl)piperidin-4-yl]benzamide
InChI KeyFWOALDMFIADKJB-UHFFFAOYSA-N

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit promising anticancer activities. A study demonstrated that similar indole-based compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in various cancer cell lines. For instance, derivatives showed significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.005 nM to 0.4 mM in different studies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Indole derivatives are known for their effectiveness against a range of pathogens. In vitro assays have shown that certain analogs possess significant antibacterial activity, with zones of inhibition comparable to standard antibiotics . For example, the compound's structural components enhance its ability to penetrate bacterial membranes, leading to cell lysis.

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Interaction : The indole moiety interacts with various receptors, potentially modulating their activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Cell Signaling Pathways : It may affect key signaling pathways such as apoptosis and cell cycle regulation.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
N-[1-(1H-indol-2-carbonyl)piperidin-4-yl]benzamideIndole derivativeAntimicrobial
N-[1-(1H-indol-2-carbonyl)piperidin-4-yl]acetamideIndole derivativeAnticancer
N-[1-(1H-indol-3-carbonyl)piperidin-4-yl]phenylacetamideIndole derivativeNeuroprotective

This table illustrates that while many indole derivatives share similar structural features, their biological activities can vary significantly based on minor structural changes.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Anticancer Activity : A study highlighted that indole derivatives were effective against BRAF(V600E) mutations in melanoma cells, suggesting that structural modifications could enhance selectivity and potency .
  • Antimicrobial Studies : Research on similar benzamide derivatives indicated substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .

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